molecular formula C19H18N6O3 B3009075 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide CAS No. 2034258-55-2

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide

Katalognummer B3009075
CAS-Nummer: 2034258-55-2
Molekulargewicht: 378.392
InChI-Schlüssel: UDSRDLYUERVXFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound contains several functional groups including an imidazole ring, a pyrimidine ring, a benzo[d][1,4]dioxin ring, and an azetidine ring. These functional groups suggest that the compound could have interesting biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, imidazoles and pyrimidines are commonly synthesized using condensation reactions . The synthesis of azetidines often involves the cyclization of β-amino acids or β-lactams .


Molecular Structure Analysis

The presence of multiple heterocyclic rings (imidazole, pyrimidine, and azetidine) in the compound suggests potential for interesting chemical properties and reactivities. The benzo[d][1,4]dioxin ring is a fused ring system that could contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich heterocycles. For example, the imidazole ring is known to participate in various chemical reactions, such as N-alkylation and N-acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make the compound a potential hydrogen bond donor and acceptor .

Wissenschaftliche Forschungsanwendungen

Metabolic Pathway Optimization

  • Aldehyde Oxidase Metabolism : A study by Linton et al. (2011) explored strategies to reduce the metabolism mediated by aldehyde oxidase (AO) in imidazo[1,2-a]pyrimidine derivatives. They found that altering the heterocycle or blocking the reactive site can effectively reduce AO metabolism, which is crucial for enhancing the metabolic stability of drugs like 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide (Linton et al., 2011).

Antineoplastic Activity

  • Novel Synthesis and Antineoplastic Activity : Abdel-Hafez (2007) conducted research on the synthesis of benzimidazole condensed ring systems, including derivatives of imidazo[1,2-a]pyrimidine. These compounds showed variable degrees of antineoplastic activity against certain cell lines, indicating potential use in cancer therapy (Abdel-Hafez, 2007).

Anti-Inflammatory and Analgesic Agents

  • Synthesis of Novel Benzodifuranyl Derivatives : Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives related to imidazo[1,2-a]pyrimidine. These compounds were screened as COX-1/COX-2 inhibitors and demonstrated significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Catalyst-Free Synthesis for Drug Development

  • Catalyst-Free Synthesis Method : Shaabani et al. (2014) developed a catalyst-free method for synthesizing benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamide derivatives. This environmentally benign approach is crucial for the efficient and sustainable production of drugs (Shaabani et al., 2014).

Safety and Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing the compound .

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c26-19(23-14-1-2-15-16(7-14)28-6-5-27-15)13-9-25(10-13)18-8-17(21-11-22-18)24-4-3-20-12-24/h1-4,7-8,11-13H,5-6,9-10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSRDLYUERVXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.